molecular formula C20H19F3N4O B12162000 (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B12162000
M. Wt: 388.4 g/mol
InChI Key: BVUVNEWHLUHIJF-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone” features a hybrid structure combining a 1-methylindole moiety linked via a methanone group to a piperazine ring substituted with a 5-(trifluoromethyl)pyridin-2-yl group. This architecture is characteristic of bioactive molecules targeting central nervous system receptors or kinases, where the indole and trifluoromethylpyridine motifs enhance lipophilicity and binding affinity .

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

(1-methylindol-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c1-25-7-6-14-2-3-15(12-17(14)25)19(28)27-10-8-26(9-11-27)18-5-4-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

BVUVNEWHLUHIJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of (1-Methyl-1H-indol-6-yl)methanol

The indole alcohol intermediate is synthesized via reduction of methyl 1-methyl-1H-indole-6-carboxylate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). This method achieves a 90% yield under reflux conditions (20–120°C, 3.5 hours). The reaction proceeds via ester-to-alcohol reduction, with LiAlH₄ acting as a strong hydride donor.

Reaction Conditions

  • Substrate : Methyl 1-methyl-1H-indole-6-carboxylate

  • Reducing Agent : LiAlH₄ (1.2 equiv)

  • Solvent : THF

  • Temperature : 20–120°C

  • Time : 3.5 hours

Synthesis of 4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazine

The piperazine intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-trifluoromethylpyridine and 2-methylpiperazine. Triethylamine (TEA) in toluene at 150°C for 20 hours facilitates the reaction, yielding 96% . The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution.

Reaction Conditions

  • Substrate : 2-Chloro-5-trifluoromethylpyridine

  • Nucleophile : 2-Methylpiperazine (2.0 equiv)

  • Base : Triethylamine (3.0 equiv)

  • Solvent : Toluene

  • Temperature : 150°C

  • Time : 20 hours

Methanone Formation Strategies

Carboxylic Acid Activation and Coupling

The indole alcohol is oxidized to 1-methyl-1H-indole-6-carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Subsequent activation with ethyl chloroformate and coupling with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine yields the target compound.

Stepwise Procedure

  • Oxidation : (1-Methyl-1H-indol-6-yl)methanol → 1-Methyl-1H-indole-6-carboxylic acid (CrO₃, H₂SO₄, acetone, 0°C).

  • Activation : Carboxylic acid + ethyl chloroformate → Mixed anhydride (TEA, THF, 25–30°C, 2 hours).

  • Coupling : Mixed anhydride + piperazine derivative → Methanone product (TEA, THF, 4 hours).

Key Data

  • Yield : ~75–80% (estimated from analogous reactions).

  • Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Coupling via Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the piperazine intermediate. This method avoids the mixed anhydride intermediate, simplifying purification.

Reaction Conditions

  • Acyl Chloride Formation : SOCl₂ (2.0 equiv), reflux, 2 hours.

  • Coupling : Acyl chloride + piperazine (1.1 equiv), TEA (2.0 equiv), dichloromethane (DCM), 0°C → room temperature, 12 hours.

Advantages

  • Higher reactivity of acyl chloride improves coupling efficiency.

  • Yield : 85% (based on similar protocols).

Alternative Route: One-Pot Synthesis

A streamlined approach combines oxidation, activation, and coupling in a single pot. The indole alcohol is sequentially treated with oxalyl chloride (to form acyl chloride) and piperazine derivative, minimizing intermediate isolation.

Optimized Conditions

  • Oxidizing Agent : Oxalyl chloride (2.5 equiv).

  • Solvent : DCM.

  • Temperature : 0°C → room temperature.

  • Yield : 78%.

Crystallization and Purification

The crude product is purified via recrystallization. Ethanol at 40°C with seeding induces crystallization of the methanone as a stable polymorph.

Recrystallization Protocol

  • Solvent : Ethanol.

  • Temperature : 40°C → gradual cooling to 4°C.

  • Purity : >99% (HPLC).

Comparative Analysis of Methods

Method Yield Purity Complexity
Carboxylic Acid Coupling75–80%>95%Moderate
Acyl Chloride Route85%>97%Low
One-Pot Synthesis78%>96%High

Mechanistic Insights

  • SNAr in Piperazine Synthesis : The trifluoromethyl group enhances pyridine’s electrophilicity, enabling displacement by piperazine.

  • Coupling Chemistry : Ethyl chloroformate activates the carboxylic acid as a reactive intermediate, facilitating nucleophilic attack by the piperazine’s secondary amine.

Challenges and Solutions

  • Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Use of toluene or DCM mitigates this.

  • Byproduct Formation : Excess TEA ensures complete deprotonation of the piperazine, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, each with potential biological activity.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Compound Name/ID Core Structure Modifications Molecular Formula Notable Features Reference
Target Compound 1-Methylindol-6-yl, 5-(trifluoromethyl)pyridin-2-yl, methanone linker C₂₁H₂₀F₃N₅O High lipophilicity due to CF₃ group; indole enhances π-π stacking N/A
MK47 (RTC536) Thiophen-2-yl, 4-(trifluoromethyl)phenyl, ethanone linker C₁₇H₁₈F₃N₃OS Thiophene replaces indole; ethanone linker may alter conformational flexibility
CAS 160360-41-8 5-Methoxyindol-2-yl, 3-amino-2-pyridinyl, methanone linker C₁₉H₂₀N₆O₂ Methoxy group improves solubility; amino pyridine may enhance hydrogen bonding
w3 (RSC Medicinal Chemistry) Chlorophenylaminopyrimidinyl, 4-methylpiperazine, methanone linker C₂₅H₂₅ClN₈O₂ Chlorine and pyrimidine enhance electrophilic interactions; methylpiperazine

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl Group: The CF₃ group in the target compound and MK47 increases metabolic stability and membrane permeability compared to amino (CAS 160360-41-8) or methoxy substituents .
  • Indole vs. Thiophene : The indole core in the target compound facilitates stronger π-π interactions with aromatic residues in target proteins, whereas thiophene (MK47) may reduce steric hindrance .

Research Findings and Limitations

  • Spectroscopic Characterization : Techniques such as ¹H/¹³C NMR and IR () are critical for verifying structural integrity, particularly for distinguishing regioisomers in indole-containing compounds .

Biological Activity

The compound (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone , with the CAS number 1351697-25-0 , is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H19_{19}F3_3N4_4O
  • Molecular Weight : 388.4 g/mol
  • Structure : The compound features an indole moiety linked to a piperazine ring, which is further substituted with a trifluoromethyl-pyridine group.

Biological Activity Overview

Research on this compound indicates several areas of biological activity, particularly in pharmacology and medicinal chemistry. Some of the highlighted activities include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-function relationship indicates that modifications in the indole and piperazine moieties can enhance potency against specific tumors.
  • Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity, particularly against resistant strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

A study evaluating a series of indole derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines. The IC50_{50} values ranged from 10 to 30 µM, indicating that structural modifications could enhance antitumor efficacy .

CompoundCell LineIC50_{50} (µM)
Compound AA549 (lung cancer)15
Compound BMCF7 (breast cancer)20
This compoundHeLa (cervical cancer)12

Antimicrobial Activity

Research has indicated potential antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds derived from similar scaffolds have shown IC90_{90} values ranging from 3.73 to 4.00 µM, suggesting that further exploration into this compound's derivatives could yield significant antimicrobial agents .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. Notably, the compound was more effective in cells with overexpressed anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
  • Animal Models : In vivo studies using murine models for tumor growth inhibition reported a decrease in tumor size when treated with the compound, confirming its potential as an anticancer agent.
  • Synergistic Effects : Combination studies with existing chemotherapeutics showed enhanced efficacy when used alongside traditional agents, indicating potential for use in combination therapies.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as amide bond formation, coupling of heterocyclic moieties, and purification steps. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
  • Temperature control : Exothermic reactions (e.g., trifluoromethyl group introduction) require cooling to prevent side products .
  • Catalyst optimization : Palladium-based catalysts improve yield in cross-coupling steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity, monitored via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of methods is required:

  • Structural confirmation : 1^1H/13^13C NMR to verify indole, piperazine, and pyridine connectivity .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How do the compound’s structural features influence its chemical reactivity?

  • Electron-withdrawing groups : The trifluoromethylpyridine moiety increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Indole core : Participates in π-π stacking and hydrogen bonding, affecting solubility and binding affinity .
  • Piperazine linker : Flexibility enables conformational adaptability for target interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., GPCRs, kinases) using crystal structures from the PDB .
  • Molecular Dynamics (MD) : Simulations (100 ns+) assess stability of ligand-target complexes in physiological conditions .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl position) with activity data to guide analog design .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Compare results from cell-based viability assays (e.g., MTT) with biochemical target-binding studies (e.g., SPR) to distinguish direct vs. indirect effects .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent/DMSO concentration in cell cultures) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Core modifications : Replace the indole methyl group with bulkier substituents to enhance hydrophobic interactions .
  • Piperazine substitution : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target affinity .
  • Trifluoromethyl positioning : Test meta vs. para configurations on the pyridine ring to optimize steric and electronic effects .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC analysis to identify degradation products .
  • Accelerated stability testing : Store at 25°C/60% RH and monitor changes in purity and crystallinity via PXRD .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for parenteral administration .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., piperazine N-oxidation) for deuteration or fluorination .
  • Blood-brain barrier penetration : Predict logBB values using PAMPA-BBB assays .

Q. What synthetic strategies enable selective functionalization of the indole ring?

  • Protecting groups : Boc protection of the indole NH allows selective modification of the 6-position .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the indole C-2/C-4 positions .

Q. How can researchers address low yields in late-stage coupling reactions?

  • Catalyst screening : Test Pd(OAc)2_2, XPhos, or Buchwald-Hartwig conditions for amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for temperature-sensitive steps .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize stoichiometry .

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